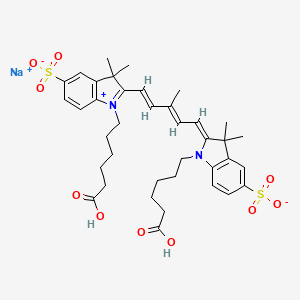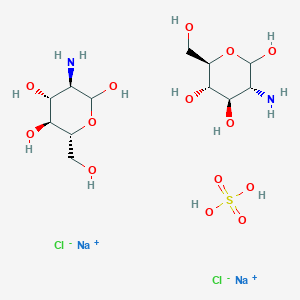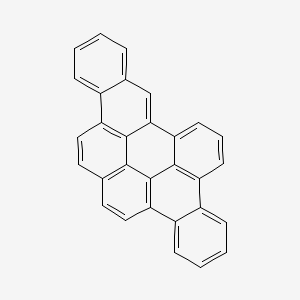
ANILINE, m-BROMO-N-METHYL-N-NITROSO-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aniline, m-Bromo-N-Methyl-N-Nitroso- is an organic compound that belongs to the class of nitrosamines It is characterized by the presence of a nitroso group (-NO) attached to the nitrogen atom of a methylated aniline ring, which also contains a bromine atom in the meta position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Aniline, m-Bromo-N-Methyl-N-Nitroso- typically involves a multi-step process:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group in the meta position.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The amine group is brominated to form m-bromoaniline.
Methylation: The brominated aniline is methylated to introduce a methyl group on the nitrogen atom.
Nitrosation: Finally, the methylated aniline undergoes nitrosation to form the nitroso compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Formation of m-Bromo-N-Methyl-Aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
Aniline, m-Bromo-N-Methyl-N-Nitroso- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
作用機序
The mechanism of action of Aniline, m-Bromo-N-Methyl-N-Nitroso- involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that can affect biological processes. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .
類似化合物との比較
N-Nitroso-N-Methylaniline: Similar structure but lacks the bromine atom.
4-Bromo-N-Methylaniline: Similar structure but lacks the nitroso group.
2,4-Dinitro-N-Methylaniline: Contains additional nitro groups.
Uniqueness: Aniline, m-Bromo-N-Methyl-N-Nitroso- is unique due to the presence of both a bromine atom and a nitroso group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications .
特性
CAS番号 |
17405-06-0 |
|---|---|
分子式 |
C7H7BrN2O |
分子量 |
215.05 g/mol |
IUPAC名 |
N-(3-bromophenyl)-N-methylnitrous amide |
InChI |
InChI=1S/C7H7BrN2O/c1-10(9-11)7-4-2-3-6(8)5-7/h2-5H,1H3 |
InChIキー |
MMJTUBIBPCYLJO-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC(=CC=C1)Br)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



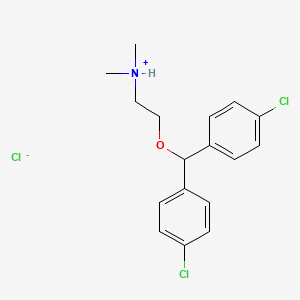
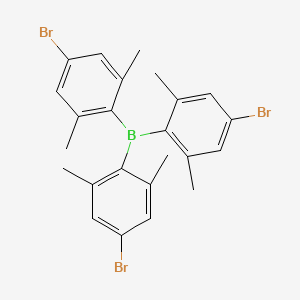


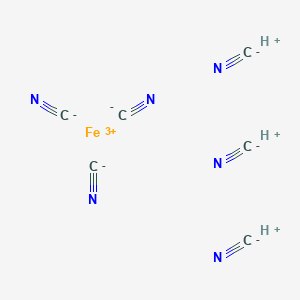
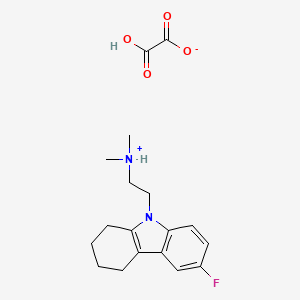

![1-[Bis[(1,1-dimethylethoxy)carbonyl]amino]-2-[(1E)-2-(trimethylsilyl)ethenyl]-cyclopropanecarboxylic acid methyl ester](/img/structure/B15341917.png)

